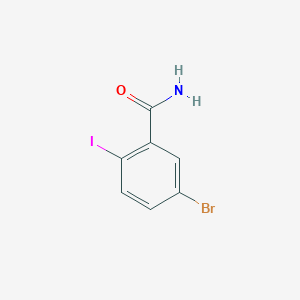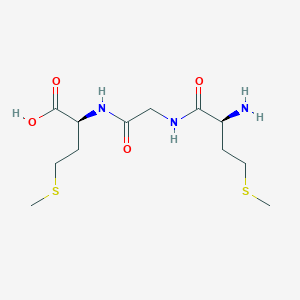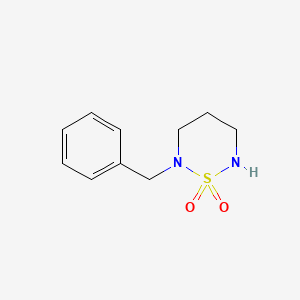
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
Overview
Description
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3/c14-10-7-5-9 (6-8-10)13-11-3-1-2-4-12 (11)15-16-13 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The specific physical and chemical properties are not available in the search results.Scientific Research Applications
Antitumor Agent Synthesis
The compound is used as a reactant in the synthesis of antitumor agents, such as psammopemmin A, which has potential applications in cancer treatment. This involves complex chemical reactions where the compound serves as a building block for more complex molecules with antitumor properties .
Insecticidal Activity
Research has been conducted on derivatives of the compound for their potential use as insecticides. These studies focus on targeting specific receptors in pests, such as the ecdysone receptor, which is crucial for insect development .
Antimicrobial Activities
The compound’s derivatives have been studied for their antimicrobial activities against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. Some derivatives have shown moderate-to-high activity, making them candidates for further research in antimicrobial treatments .
Synthesis of Tetrahydroindazolylthiazoles
Novel tetrahydroindazolylthiazoles have been synthesized using the compound and investigated for their antimicrobial activities. These compounds are characterized using advanced techniques like NMR and MS analyses, indicating their potential in medicinal chemistry .
Structural Analysis and Synthesis
The compound has been used in the synthesis of novel esters with potential medicinal applications. Structural analysis of these compounds is performed using various spectroscopic methods, providing insights into their chemical properties and potential uses .
Laboratory Research and Supplies
While not a direct application, the compound is available through scientific vendors, indicating its use in various laboratory research and development activities. It serves as a fundamental component for experiments and product development in life sciences .
Safety and Hazards
properties
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHBWYMEMZIJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)


![1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B1439048.png)
![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)
![tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1439050.png)
![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)

![butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1439057.png)

![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)

![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)
![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)